(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine
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Overview
Description
(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine is an organic compound that features a benzyl group substituted with a benzyloxy group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzyloxybenzyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyloxybenzylidene)amino)phenol: This compound shares the benzyloxybenzyl moiety but differs in the presence of an imine group instead of the phenylethylamine moiety.
Uniqueness
This compound is unique due to its combination of the benzyloxybenzyl and phenylethylamine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C22H23NO |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C22H23NO/c1-18(21-10-6-3-7-11-21)23-16-19-12-14-22(15-13-19)24-17-20-8-4-2-5-9-20/h2-15,18,23H,16-17H2,1H3 |
InChI Key |
HHPKBNPWCTVACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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